4-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various steps. For example, the synthesis of 4-(chloromethyl)pyridine hydrochloride involves oxidation, reaction with methanol, reduction, and reaction with thionyl chloride .Molecular Structure Analysis
The molecular structure of similar compounds like 4-(chloromethyl)benzonitrile has been analyzed. It crystallizes in the orthorhombic Pnma space group with only half a molecule in its asymmetric unit .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For instance, the Blanc chloromethylation reaction, which involves the chloromethylation of aromatic compounds, produces bis(chloromethyl) ether as a by-product .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as color, density, hardness, and melting and boiling points are considered physical properties, while a chemical property describes the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Synthesis of Energetic Salts
Triazolyl-functionalized monocationic energetic salts have been prepared through reactions involving chloromethyl-triazole derivatives. These salts exhibit good thermal stability and relatively high density, indicating their potential application in energetic materials research (Wang et al., 2007).
Antimicrobial and Biological Activities
Triazole derivatives, synthesized from chloromethyl-triazole, have been evaluated for antimicrobial, anti-lipase, and antiurease activities. These compounds present a potential for the development of new antimicrobial agents (Özil et al., 2015).
Structural Analysis
The structure of C-chloro-triazole in gas phase has been studied, revealing different tautomeric forms. This research aids in understanding the chemical behavior of triazole derivatives, which is crucial for designing substances with specific properties (Maquestiau et al., 2010).
Corrosion Inhibition
Triazole derivatives have been studied for their efficiency in corrosion inhibition of mild steel in acidic media. Such studies are vital for developing new materials with enhanced resistance to corrosion, which has wide-ranging applications in industry (Lagrenée et al., 2002).
Synthesis of Pesticide Intermediates
1-(Chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate for preparing pesticides, demonstrates the role of triazole derivatives in the synthesis of agricultural chemicals. The process highlights the compound's significance in developing new pesticides (Ying, 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-1-ethyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-2-9-4-5(3-6)7-8-9/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRKNUXSCGIJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250619-23-8 | |
Record name | 4-(chloromethyl)-1-ethyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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